An In-depth Technical Guide to the Physical Properties of 1-Acetyl-2-methoxynaphthalene
An In-depth Technical Guide to the Physical Properties of 1-Acetyl-2-methoxynaphthalene
Foreword for the Modern Researcher
In the landscape of pharmaceutical and synthetic chemistry, the meticulous characterization of chemical entities is paramount. This guide is dedicated to 1-acetyl-2-methoxynaphthalene (CAS No. 5672-94-6), an aromatic ketone of significant interest. While its isomer, 2-acetyl-6-methoxynaphthalene, is a well-documented precursor to the non-steroidal anti-inflammatory drug Naproxen, 1-acetyl-2-methoxynaphthalene represents the kinetically favored product in the Friedel-Crafts acylation of 2-methoxynaphthalene.[1][2] Understanding the physical properties of this kinetic isomer is crucial for researchers aiming to control reaction pathways, develop purification strategies, and explore its potential as a synthetic intermediate.
This document moves beyond a simple data sheet. It provides a structured exploration of the known physical characteristics of 1-acetyl-2-methoxynaphthalene, addresses the conspicuous absence of certain experimental data in public literature, and furnishes detailed, field-proven protocols for the empirical determination of these properties. The causality behind experimental choices is explained, empowering the researcher not just to follow steps, but to understand the underlying chemical principles.
Section 1: Chemical Identity and Known Physical Characteristics
1-Acetyl-2-methoxynaphthalene is an organic compound that presents as a solid at room temperature. Its core structure consists of a naphthalene ring substituted with an acetyl group at the 1-position and a methoxy group at the 2-position.
Core Identification
A clear and unambiguous identification is the foundation of all further study. The fundamental identifiers for this compound are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 1-(2-methoxynaphthalen-1-yl)ethanone | [][4] |
| CAS Number | 5672-94-6 | [][4] |
| Molecular Formula | C₁₃H₁₂O₂ | [][4] |
| Molecular Weight | 200.23 g/mol | [][4] |
| Canonical SMILES | CC(=O)C1=C(C=CC2=CC=CC=C21)OC | [] |
| InChI Key | WFBBDKXOGOJOKY-UHFFFAOYSA-N | [] |
Solubility Profile
The solubility of a compound is a critical physical property that dictates its handling, reactivity in various media, and purification methods.
-
Organic Solvents : 1-Acetyl-2-methoxynaphthalene exhibits good solubility in chlorinated organic solvents. Dichloromethane is noted as a particularly effective solvent, a property attributable to favorable dipole-dipole interactions.[5]
-
Water Solubility : The compound demonstrates limited solubility in water. This is consistent with its chemical structure, which is dominated by the large, nonpolar naphthalene ring system.
-
Lipophilicity (LogP) : The calculated octanol-water partition coefficient (XLogP3-AA) is 2.8.[4] This value indicates a moderate degree of lipophilicity, confirming its preference for nonpolar environments over aqueous media.
Thermal Stability and Isomerization
A crucial physical property of 1-acetyl-2-methoxynaphthalene is its thermal behavior, particularly in relation to its isomers.
-
Ambient Stability : Under standard ambient conditions (approximately 25°C to 100°C), the compound demonstrates excellent thermal stability with no significant decomposition observed.[5]
-
Thermally Induced Isomerization : At elevated temperatures, specifically in the range of 100°C to 140°C, 1-acetyl-2-methoxynaphthalene can undergo isomerization to the thermodynamically more stable 6-acetyl-2-methoxynaphthalene.[5] This rearrangement is a key consideration in its synthesis and purification, as high temperatures can lead to the formation of this isomeric impurity.
Section 2: Synthesis Context and Its Influence on Physical Properties
The physical properties of a compound are intrinsically linked to its synthesis and purification. 1-Acetyl-2-methoxynaphthalene is primarily synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene. The regioselectivity of this reaction is highly sensitive to the reaction conditions, which provides a clear example of kinetic versus thermodynamic control.
-
Kinetic Product : The formation of 1-acetyl-2-methoxynaphthalene is favored under conditions of kinetic control. This typically involves lower reaction temperatures and the use of a nonpolar solvent like carbon disulfide.[1][2] These conditions favor the faster reaction at the electronically rich C1 position.
-
Thermodynamic Product : In contrast, using a more polar solvent like nitrobenzene and higher temperatures allows for the reversible acylation and isomerization to the more stable 2-acetyl-6-methoxynaphthalene isomer.[1][2]
This synthetic dichotomy underscores why a pure sample of 1-acetyl-2-methoxynaphthalene can be challenging to obtain and why its physical properties are less extensively documented than its thermodynamic counterpart. Any thermal stress during purification (e.g., distillation at too high a temperature) could lead to the formation of the 6-acetyl isomer, thus altering the physical properties of the sample.
Section 3: Undetermined Physical Constants and Predictive Analysis
A thorough review of scientific literature and chemical databases reveals a notable lack of experimentally determined physical constants for 1-acetyl-2-methoxynaphthalene. Properties such as melting point, boiling point, and density are frequently reported for its isomer (CAS 3900-45-6) but are not definitively documented for the 1-acetyl isomer (CAS 5672-94-6).
This absence of data necessitates a predictive and comparative approach for the benefit of the researcher.
-
Melting and Boiling Point : As a substituted aromatic ketone, 1-acetyl-2-methoxynaphthalene is expected to have a relatively high melting and boiling point due to its molecular weight and polar carbonyl group.[6] However, without experimental data, any stated value would be speculative. It is anticipated that its melting point would be distinct from that of the 2-acetyl-6-methoxy isomer (reported as 107-109 °C).
-
Density : The density is expected to be greater than that of water, typical for a polycyclic aromatic compound of its molecular weight.
The lack of this fundamental data presents an opportunity for researchers to contribute to the chemical literature by performing and publishing these measurements on a well-characterized, pure sample.
Section 4: Spectroscopic Properties - An Interpretive Guide
While published spectra for 1-acetyl-2-methoxynaphthalene are not readily accessible, we can predict the expected features based on its molecular structure. This serves as a guide for a researcher who has synthesized this compound and is seeking to confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to be complex in the aromatic region.
-
Aromatic Protons : The six protons on the naphthalene ring will appear as a series of multiplets, likely between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the electron-donating methoxy group and the electron-withdrawing acetyl group.
-
Methoxy Protons (-OCH₃) : A sharp singlet corresponding to the three protons of the methoxy group is expected, likely in the range of 3.9-4.1 ppm.
-
Acetyl Protons (-COCH₃) : A sharp singlet for the three protons of the acetyl group should appear further downfield than a typical methyl group due to the deshielding effect of the adjacent carbonyl, likely in the range of 2.6-2.8 ppm.
-
-
¹³C NMR : The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (C=O) : A characteristic peak for the ketone carbonyl carbon is expected in the downfield region of the spectrum, typically between 195 and 205 ppm.
-
Aromatic Carbons : At least ten distinct signals are expected for the carbons of the naphthalene ring, with their chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group (C2) will be shifted downfield, while the carbon bearing the acetyl group (C1) will also be significantly shifted.
-
Methoxy and Acetyl Carbons : The methoxy carbon (-OCH₃) should appear around 55-60 ppm, and the acetyl methyl carbon (-COCH₃) is expected around 25-30 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
C=O Stretch : A strong, sharp absorption band characteristic of a conjugated ketone carbonyl stretch is expected in the region of 1670-1690 cm⁻¹. This is one of the most diagnostic peaks.
-
C-H Stretches : Aromatic C-H stretching vibrations will appear as a group of peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). Aliphatic C-H stretching from the acetyl and methoxy groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretches : Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch : The C-O stretching of the aryl ether (methoxy group) will likely result in a strong band in the 1200-1275 cm⁻¹ region.
UV-Visible Spectroscopy
The extended conjugated π-system of the naphthalene ring will lead to strong absorption in the UV region. The presence of the acetyl and methoxy groups will modify the absorption maxima (λ_max) compared to unsubstituted naphthalene. Multiple absorption bands are expected, corresponding to π→π* transitions. The exact λ_max values would need to be determined experimentally but are anticipated to be above 250 nm.
Section 5: Experimental Protocols for Physical Property Determination
This section provides standardized, self-validating protocols for the experimental determination of the key physical properties of 1-acetyl-2-methoxynaphthalene.
Melting Point Determination
Causality : The melting point is a robust indicator of purity. A pure crystalline solid will have a sharp melting point range (typically <1°C), whereas impurities will cause a depression and broadening of the melting range. This protocol is designed to achieve an accurate and reproducible measurement.
Step-by-Step Methodology :
-
Sample Preparation : Ensure the sample of 1-acetyl-2-methoxynaphthalene has been purified (e.g., by recrystallization) and is thoroughly dry.
-
Loading : Finely crush a small amount of the solid on a watch glass. Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[7]
-
Apparatus Setup : Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.[8]
-
Heating : If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. For an accurate measurement, heat rapidly to about 15-20°C below the estimated melting point.
-
Data Acquisition : Decrease the heating rate to 1-2°C per minute. Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting).[8]
-
Reporting : Report the melting point as a range from the onset to the completion temperature. For a pure compound, this range should be narrow.
Spectroscopic Analysis Protocols
Causality : Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups. Proper sample preparation is critical to obtaining high-quality, interpretable spectra.
5.2.1. NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound. Dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.[]
-
Instrument Setup : Insert the sample into the NMR spectrometer.
-
¹H NMR Acquisition : Acquire a standard proton spectrum. Ensure an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A spectral width of 0 to 220 ppm is standard.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
5.2.2. FTIR Spectroscopy (ATR Method)
-
Background Spectrum : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric or crystal-related absorbances.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.[10]
-
Pressure Application : Apply pressure using the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition : Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
5.2.3. UV-Visible Spectroscopy
-
Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol or acetonitrile).
-
Sample Preparation : Prepare a dilute stock solution of the compound with a known concentration.
-
Baseline Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.[11]
-
Sample Measurement : Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-400 nm).[12]
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). If quantitative analysis is required, prepare a series of standards to create a calibration curve according to the Beer-Lambert Law.[12]
Section 6: Conclusion and Future Work
1-Acetyl-2-methoxynaphthalene is a compound of significant synthetic interest, primarily as the kinetic product of the Friedel-Crafts acylation of 2-methoxynaphthalene. This guide has synthesized the available data on its physical properties, including its chemical identity, solubility, and thermal stability.
Crucially, it has also highlighted a significant gap in the scientific literature regarding experimentally determined values for its melting point, boiling point, and density. By providing detailed, authoritative protocols for the determination of these properties and for comprehensive spectroscopic characterization, this guide empowers researchers to not only work with this compound but also to contribute to a more complete understanding of its fundamental characteristics. The rigorous application of these methods will ensure data quality and advance the collective knowledge base in organic and medicinal chemistry.
References
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[1] A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene. Journal of the Chemical Society C: Organic. Available at: [Link]
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[13] Determination of Melting Point of An Organic Compound. BYJU'S. Available at: [Link]
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[8] Determination of Melting Point. Clarion University. Available at: [Link]
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[12] Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]
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[6] Physical Properties of Ketones and Aldehydes. OpenOChem Learn. Available at: [Link]
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[14] Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. ResearchGate. Available at: [Link]
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[4] 2'-Methoxy-1'-acetonaphthone. PubChem. Available at: [Link]
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[15] Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications. Available at: [Link]
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[16] Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. ResearchGate. Available at: [Link]
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[10] Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]
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[2] 2-acetyl-6-methoxynaphthalene. Organic Syntheses. Available at: [Link]
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